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Introduction

Maltose, a disaccharide composed of two a-D-glucose units, has been a subject of scientific
inquiry for over a century and a half. Its discovery and subsequent characterization have been
pivotal in the fields of biochemistry, food science, and pharmaceutical development. This
technical guide provides an in-depth exploration of the history, discovery, and scientific
investigation of maltose, with a specific focus on its common crystalline form, maltose
monohydrate. We will delve into the key experiments that defined our understanding of this
sugar, present its physicochemical properties in a clear, comparative format, and visualize the
core biochemical pathways and historical milestones.

The Discovery and Confirmation of Maltose: A
Historical Perspective

The journey to understanding maltose began in the mid-19th century, a period of significant
advancement in organic chemistry. French chemist Augustin-Pierre Dubrunfaut is credited with
the initial discovery of maltose in 1847.[1] However, his findings were not widely accepted by

the scientific community at the time.

It was not until 1872 that Irish chemist and brewer Cornelius O'Sullivan provided the definitive
confirmation of maltose's existence as a distinct sugar.[1] Working in the brewing industry,
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O'Sullivan's research was driven by the need to understand the chemical transformations
occurring during the malting and mashing processes.[2] His meticulous experiments, published
in the Journal of the Chemical Society, solidified the understanding of maltose as a product of
starch hydrolysis by the enzyme diastase.[3][4] The name "maltose" itself is derived from
"malt," the germinated cereal grains used in brewing, with the suffix "-ose" denoting it as a
sugar.[5]

While the initial discovery and confirmation focused on the chemical identity of maltose, the
characterization of its common crystalline form, maltose monohydrate, evolved with
advancements in analytical techniques. Though a specific "discoverer" of the monohydrate
form is not prominently documented, its identification is a result of the collective progress in
crystallization and elemental analysis methods throughout the late 19th and early 20th
centuries.

Key Milestones in the History of Maltose Research

Click to download full resolution via product page

A timeline of key discoveries in maltose research.

Physicochemical Properties of Maltose
Monohydrate

Maltose monohydrate is a white, crystalline powder with a mildly sweet taste.[6] Its physical
and chemical properties are critical for its applications in various industries. The following table
summarizes key quantitative data for maltose monohydrate.
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Property Value References
Molecular Formula C12H22011-H20 [6]
Molecular Weight 360.31 g/mol [6]
Melting Point 102-103 °C [6]
Solubility in Water Highly soluble [6]
Appearance White crystalline powder [6]
Sweetness Less sweet than sucrose [6]
Hygroscopic Nature Tends to absorb moisture from 6]

the air

Core Experimental Protocols in the History of
Maltose Research

The establishment of maltose as a distinct chemical entity and the determination of its structure
were the results of rigorous experimental work. While the full, detailed protocols of these
historical experiments are extensive, this section outlines the conceptual frameworks and key
methodologies employed by the pioneering scientists.

O'Sullivan's Confirmation of Maltose (c. 1872-1876)

Cornelius O'Sullivan's work was instrumental in solidifying the scientific understanding of
maltose. His experiments typically involved the following conceptual steps:
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Starch Source (e.g., from barley) Preparation of Malt Extract (containing diastase)

.

Controlled Enzymatic Hydrolysis of Starch

i

Termination of Enzymatic Reaction (e.g., by boiling)

i

Purification of the Resulting Sugar Solution (e.g., filtration, alcohol precipitation)

'

Crystallization of the Sugar

i

Analysis of Crystals (e.g., optical rotation, reducing power, elemental analysis)
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Accurately weigh a sample of the hydrated maltose.

:

Heat the sample gently in a crucible to drive off the water.

:

Cool the crucible in a desiccator and reweigh.

:

Repeat the heating and cooling process until a constant mass is achieved.

:

Calculate the mass of water lost.

:

Determine the mole ratio of water to anhydrous maltose to establish the formula.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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